molecular formula C7H9N3O4S B12349093 2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid

2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid

Cat. No.: B12349093
M. Wt: 231.23 g/mol
InChI Key: QKFXDAWDCWLXSL-UHFFFAOYSA-N
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Description

2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid is a heterocyclic compound featuring a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Chemical Reactions Analysis

2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloroacetyl chloride and dry benzene . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetyl chloride yields derivatives with fungicidal activity .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of new drug candidates. In biology and medicine, it exhibits diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . Its versatility makes it a highly prized moiety in medicinal chemistry and drug design.

Mechanism of Action

The mechanism of action of 2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to counteract the antagonizing effect of secreted frizzled related protein-1 (SARP-2/sFRP-1) against Wnt-3/frizzled interaction, thereby restoring cellular response to Wnt-3 stimulation . This interaction enhances cellular responses and has potential therapeutic implications.

Comparison with Similar Compounds

2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid can be compared with other thiazolidine derivatives. Similar compounds include 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide and 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-(4-morpholinyl)phenyl)acetamide . These compounds share the thiazolidine core but differ in their substituents, which can influence their biological activities and pharmacokinetic properties.

Properties

Molecular Formula

C7H9N3O4S

Molecular Weight

231.23 g/mol

IUPAC Name

2-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C7H9N3O4S/c8-7-10-6(14)3(15-7)1-4(11)9-2-5(12)13/h3H,1-2H2,(H,9,11)(H,12,13)(H2,8,10,14)

InChI Key

QKFXDAWDCWLXSL-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)NC(=N)S1)C(=O)NCC(=O)O

Origin of Product

United States

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